3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(2-hydroxyethyl)phenyl]propanamide
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Overview
Description
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(2-hydroxyethyl)phenyl]propanamide is a complex organic compound that features a benzazepine ring system, a sulfanyl group, and a hydroxyethylphenyl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(2-hydroxyethyl)phenyl]propanamide typically involves multiple steps:
Formation of the Benzazepine Ring: The benzazepine ring can be synthesized through cyclization reactions involving appropriate precursors such as ortho-substituted anilines and ketones. Common methods include the use of acid catalysts and high-temperature conditions to facilitate ring closure.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions. Thiol compounds react with halogenated intermediates to form the desired sulfanyl linkage.
Attachment of the Hydroxyethylphenyl Moiety: This step involves coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions, to attach the hydroxyethylphenyl group to the benzazepine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the benzazepine ring, potentially leading to the formation of alcohols or reduced ring systems.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, reduced benzazepine derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure provides opportunities for innovation in material science.
Mechanism of Action
The mechanism by which 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(2-hydroxyethyl)phenyl]propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzazepine ring system may interact with central nervous system receptors, while the sulfanyl group could modulate enzyme activity. The hydroxyethylphenyl moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Benzazepine Derivatives: These compounds share the benzazepine core but differ in their substituents, leading to variations in biological activity and chemical properties.
Sulfanyl-Substituted Compounds: Compounds with sulfanyl groups often exhibit similar reactivity patterns, particularly in oxidation and substitution reactions.
Hydroxyethylphenyl Derivatives: These compounds are known for their enhanced solubility and potential biological activities.
Uniqueness
The uniqueness of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(2-hydroxyethyl)phenyl]propanamide lies in its combination of structural features, which confer a distinct set of chemical and biological properties
Biological Activity
The compound 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[4-(2-hydroxyethyl)phenyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. It features a unique structural arrangement, including a benzazepine core, a sulfanyl group, and a propanamide moiety. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
- Molecular Formula : C16H22N2O2S
- Molecular Weight : 306.4 g/mol
The compound's structure includes functional groups that may influence its interaction with biological systems, particularly in inflammatory and cancer pathways.
Preliminary studies suggest that this compound may modulate various biological processes through interactions with specific enzymes and receptors. Notably, it may influence signaling pathways such as:
- NF-κB : Involved in inflammatory responses.
- MAPK : Plays a crucial role in cell proliferation and differentiation.
Biological Activities
Research indicates several key biological activities associated with this compound:
Anti-inflammatory Effects
The compound has shown potential in inhibiting inflammatory pathways. For instance, it may reduce the synthesis of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.
Anticancer Properties
Studies have suggested that the compound can inhibit cancer cell proliferation. It appears to affect pathways related to apoptosis and cell cycle regulation, making it a candidate for further investigation in cancer therapeutics.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that the unique combination of functional groups in This compound enhances its pharmacological profile.
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Benzazepine core | Anti-inflammatory |
Compound B | Sulfanyl group | Anticancer |
This compound | Unique combination of functional groups | Modulates inflammation and inhibits cancer cell proliferation |
Case Studies
- In Vitro Studies : Laboratory studies have demonstrated the compound's ability to inhibit COX activity at varying concentrations. The IC50 values indicate significant potency against specific targets involved in inflammation.
- Cell Proliferation Assays : In cancer cell lines, the compound has shown efficacy in reducing viability and inducing apoptosis through mechanisms involving caspase activation.
Future Research Directions
Further research is necessary to elucidate the detailed mechanisms of action and therapeutic potential of this compound. Investigations should focus on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics.
- Mechanistic Studies : To explore the specific molecular targets and pathways affected by the compound.
Properties
Molecular Formula |
C21H24N2O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[4-(2-hydroxyethyl)phenyl]-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C21H24N2O3S/c24-13-11-15-5-8-17(9-6-15)22-20(25)12-14-27-19-10-7-16-3-1-2-4-18(16)23-21(19)26/h1-6,8-9,19,24H,7,10-14H2,(H,22,25)(H,23,26) |
InChI Key |
YWLMUGLVSHJQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NC3=CC=C(C=C3)CCO |
Origin of Product |
United States |
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